L-tert-Leucine L-tert-Leucine
Brand Name: Vulcanchem
CAS No.: 20859-02-3
VCID: VC21539715
InChI: InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
SMILES: CC(C)(C)C(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

L-tert-Leucine

CAS No.: 20859-02-3

VCID: VC21539715

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

L-tert-Leucine - 20859-02-3

Description

L-tert-Leucine, also known as L-tert-butylleucine, is a non-natural amino acid that has gained significant attention in various fields due to its unique properties and applications. It is not one of the 20 standard amino acids found in proteins but is used extensively in chemical synthesis and pharmaceutical research. This article will delve into the properties, applications, and research findings related to L-tert-Leucine, providing a comprehensive overview of its significance.

Applications

L-tert-Leucine is utilized in several key areas:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, enhancing their stability and bioactivity .

  • Pharmaceutical Development: Used in the synthesis of chiral compounds and as a precursor for active pharmaceutical ingredients .

  • Catalysis: Acts as a catalyst or precursor for catalysts in stereoselective reactions .

  • Food Industry: Investigated as a potential flavor enhancer or additive .

Synthesis Methods

The synthesis of L-tert-Leucine can be achieved through enzymatic methods, particularly using leucine dehydrogenase (LeuDH). This enzyme catalyzes the reductive amination of trimethylpyruvic acid (TMP) to produce L-tert-Leucine with high enantiomeric purity .

Enzymatic Synthesis Parameters:

ParameterValue
SubstrateTMP
EnzymeLeuDH
Conversion RateUp to 81%
Product ConcentrationUp to 65.6 g/L

Research Findings

Recent studies have focused on improving the synthesis efficiency of L-tert-Leucine. For instance, the use of a bifunctional enzyme complex combining leucine dehydrogenase and formate dehydrogenase has been shown to enhance the initial production rate of L-tert-Leucine by two-fold compared to free enzyme mixtures .

Kinetic Parameters of PbLeuDH:

ParameterValue
Km_m for TMP4.92 mM
kcat_{cat}/Km_m for TMP24.49 s1^{-1}mM1^{-1}
CAS No. 20859-02-3
Product Name L-tert-Leucine
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-2-amino-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
Standard InChIKey NPDBDJFLKKQMCM-SCSAIBSYSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)C(C(=O)O)N
Canonical SMILES CC(C)(C)C(C(=O)[O-])[NH3+]
Synonyms L-tert-Leucine;20859-02-3;L-valine,3-methyl;(S)-2-AMINO-3,3-DIMETHYLBUTANOICACID;3-Methyl-l-valine;(2S)-2-amino-3,3-dimethylbutanoicacid;3-methyl-l-valin;(S)-2-Amino-3,3-dimethylbutyricacid;(L)-tert-leucine;L-T-BUTYLGLYCINE;H-TLE-OH;L-alpha-tert-Butylglycine;(S)-TERT-LEUCINE;H-L-TLE-OH;t-Butylglycine;NPDBDJFLKKQMCM-SCSAIBSYSA-N;MFCD00064218;SBB006594;L-2-Amino-3,3-dimethylbutanoicacid;L-tertLeucine;2-Amino-3,3-dimethylbutanoicacid#;L-tert-butylglycine;AmbotzHAA1134;T-LEUCINE;PubChem16885
Reference Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem
Park et al. Controlling Pd(iv) reductive-elimination pathways enables Pd(ii)-catalysed enantioselective C(sp3)-H fluorination. Nature Chemistry, doi: 10.1038/s41557-018-0048-1, published online 11 June 2018
PubChem Compound 164608
Last Modified Aug 15 2023

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